molecular formula C8H13N3O3 B12661685 2-aminoethanol;(Z)-hydroxyimino-oxido-phenylazanium CAS No. 105658-30-8

2-aminoethanol;(Z)-hydroxyimino-oxido-phenylazanium

Katalognummer: B12661685
CAS-Nummer: 105658-30-8
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: ZDVKVGPKJGICRW-CFYXSCKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) is a chemical compound with the molecular formula C8H12N3O3. It is also known by its IUPAC name, 2-aminoethanol; N-hydroxy-N-phenylnitrous amide

Vorbereitungsmethoden

The synthesis of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) involves the reaction of 2-aminoethanol with N-hydroxy-N-nitrosobenzenamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) involves its interaction with specific molecular targets. It can form complexes with enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) can be compared with similar compounds such as:

    2-aminoethanol: A simpler compound with similar functional groups but lacking the nitroso and phenyl groups.

    N-hydroxy-N-phenylnitrous amide: Another related compound that shares the nitroso and phenyl groups but differs in its overall structure.

The uniqueness of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) lies in its combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

105658-30-8

Molekularformel

C8H13N3O3

Molekulargewicht

199.21 g/mol

IUPAC-Name

2-aminoethanol;(Z)-hydroxyimino-oxido-phenylazanium

InChI

InChI=1S/C6H6N2O2.C2H7NO/c9-7-8(10)6-4-2-1-3-5-6;3-1-2-4/h1-5,9H;4H,1-3H2/b8-7-;

InChI-Schlüssel

ZDVKVGPKJGICRW-CFYXSCKTSA-N

Isomerische SMILES

C1=CC=C(C=C1)/[N+](=N/O)/[O-].C(CO)N

Kanonische SMILES

C1=CC=C(C=C1)[N+](=NO)[O-].C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.